5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine
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Overview
Description
5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a methoxy group linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring or the methoxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl or other coupled structures.
Scientific Research Applications
5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or oncological pathways.
Biological Studies: It can be used in studies investigating the interaction of pyrimidine derivatives with biological targets, such as enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed in chemical biology to study the effects of pyrimidine derivatives on cellular processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group can participate in hydrogen bonding or hydrophobic interactions, while the piperidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(oxan-4-yl)pyrimidine
- 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
Uniqueness
5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine is unique due to the presence of both the piperidine and oxane rings, which can confer distinct physicochemical properties and biological activities. The combination of these structural features can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
5-bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c16-13-8-17-15(18-9-13)21-11-12-2-1-5-19(10-12)14-3-6-20-7-4-14/h8-9,12,14H,1-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHXLVYVMXSLBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCOCC2)COC3=NC=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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